molecular formula C9H10BrNO3 B5282111 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B5282111
M. Wt: 260.08 g/mol
InChI Key: XVZZBUBDLNEGAB-UHFFFAOYSA-N
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Description

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide is an organic compound with the molecular formula C9H10BrNO3 It is characterized by the presence of a bromo-substituted phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with chloroacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromo group can be reduced to form a phenoxyacetamide derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[4-bromo-2-(carboxymethyl)phenoxy]acetamide.

    Reduction: Formation of 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]acetamide.

    Substitution: Formation of various substituted phenoxyacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and hydroxymethyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(hydroxymethyl)phenol
  • 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
  • 4-bromo-2-hydroxybenzaldehyde

Uniqueness

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-3,12H,4-5H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZZBUBDLNEGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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